6-Hexyltetrahydro-2H-pyran-2-one

Catalog No.
S773330
CAS No.
710-04-3
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hexyltetrahydro-2H-pyran-2-one

CAS Number

710-04-3

Product Name

6-Hexyltetrahydro-2H-pyran-2-one

IUPAC Name

6-hexyloxan-2-one

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3

InChI Key

YZRXRLLRSPQHDK-UHFFFAOYSA-N

SMILES

CCCCCCC1CCCC(=O)O1

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

CCCCCCC1CCCC(=O)O1

Flavor and Fragrance Research

6-Hexyltetrahydro-2H-pyran-2-one, also known as delta-undecalactone or undecanolide, is a naturally occurring compound found in various fruits and dairy products. Due to its pleasant aroma described as fruity, sweet, and milky [1], it has gained significant interest in scientific research related to flavor and fragrance chemistry. Researchers study its role in the overall flavor profile of food and beverages, and how it interacts with other flavor components [1]. Understanding its sensory properties allows scientists to develop artificial flavors and fragrances or enhance the natural flavors in food products.

  • [1] Perfumers & Flavorists The Good Scents Company:

Potential Biological Applications

Research as a Chiral Molecule

6-Hexyltetrahydro-2H-pyran-2-one exists in two enantiomeric forms, (R)-(+)- and (S)-(-)-. These mirror images have identical chemical structures but differ in their interaction with polarized light and potentially how they interact with biological systems [2, 3]. Scientific research may involve separating and studying the individual enantiomers to understand their unique properties and potential applications.

  • [2] (R)-delta-undecalactone (6R)-(+)-6-hexyl tetrahydro-2H-pyran-2-one The Good Scents Company:
  • [3] (S)-delta-undecalactone (6S)-(-)-6-hexyl tetrahydro-2H-pyran-2-one The Good Scents Company:

6-Hexyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C11H20O2C_{11}H_{20}O_{2} and a molecular weight of approximately 184.27 g/mol. It belongs to the class of compounds known as pyranones, which are characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with a carbonyl group (C=O) typically present in their structure. This specific compound features a hexyl group attached to the tetrahydro-2H-pyran-2-one structure, contributing to its unique properties and potential applications in various fields including pharmaceuticals and materials science .

The primary function of 6-hexyltetrahydro-2H-pyran-2-one lies in its flavor and fragrance properties. It contributes fruity, sweet, and milky notes to various foods and cosmetic products []. However, specific mechanisms related to its interaction with taste receptors or olfactory system require further investigation.

Safety data on 6-hexyltetrahydro-2H-pyran-2-one is limited. However, it is generally considered to have low toxicity based on its natural occurrence [].

Typical of pyranones, including:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds under acidic or basic conditions, forming larger cyclic or acyclic structures.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

  • Antimicrobial Activity: Some pyranones have shown effectiveness against various bacteria and fungi.
  • Anti-inflammatory Properties: Certain derivatives have been studied for their potential in reducing inflammation.
  • Cytotoxic Effects: There is evidence suggesting that some pyranones may induce apoptosis in cancer cells .

The synthesis of 6-hexyltetrahydro-2H-pyran-2-one can be achieved through several methods:

  • Cyclization of Aldehydes and Ketones: This method involves the reaction of hexanal with suitable reagents under acidic conditions to form the pyranone structure.
  • Lactonization Reactions: Starting from appropriate hydroxy acids or diols, lactonization can yield the desired compound.
  • Functional Group Transformations: Existing compounds can be modified through various organic reactions such as alkylation or acylation to introduce the hexyl group .

6-Hexyltetrahydro-2H-pyran-2-one has potential applications in:

  • Flavoring Agents: Due to its pleasant aroma, it may be used in food and fragrance industries.
  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in creating new antimicrobial or anti-inflammatory agents.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules .

Several compounds share structural similarities with 6-hexyltetrahydro-2H-pyran-2-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-oneContains a vinyl group instead of a hexyl groupKnown for CO₂-derived synthesis methods
5-Methyl-2H-pyran-2-oneMethyl substitution on the pyran ringExhibits distinct flavor profiles
4-Hydroxy-6-hexyltetrahydro-2H-pyran-2-oneHydroxyl substitution enhancing solubilityPotential for increased biological activity

These compounds highlight the unique aspects of 6-hexyltetrahydro-2H-pyran-2-one, particularly its hexyl substitution which may influence its physical properties and biological activities compared to others .

Physical Description

colourless to pale yellow liquid with a creamy, peach-like odou

XLogP3

3.1

Density

0.956-0.961

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1464 of 1506 companies (only ~ 2.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

710-04-3

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, 6-hexyltetrahydro-: ACTIVE

Dates

Modify: 2023-08-15
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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